molecular formula C28H19ClN2O B12911738 2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one CAS No. 88317-22-0

2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one

Katalognummer: B12911738
CAS-Nummer: 88317-22-0
Molekulargewicht: 434.9 g/mol
InChI-Schlüssel: GZNBSYPCRWTHGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chlorophenyl group and three phenyl groups attached to a pyrimidinone core

Vorbereitungsmethoden

The synthesis of 2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyrimidinone ring. Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one can be compared with other pyrimidinone derivatives:

    Similar Compounds: Examples include 2-(4-Bromophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one and 2-(4-Methylphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one.

    Uniqueness: The presence of the chlorophenyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

This detailed article provides an overview of the compound this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

88317-22-0

Molekularformel

C28H19ClN2O

Molekulargewicht

434.9 g/mol

IUPAC-Name

2-(4-chlorophenyl)-1,5,6-triphenylpyrimidin-4-one

InChI

InChI=1S/C28H19ClN2O/c29-23-18-16-22(17-19-23)27-30-28(32)25(20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)31(27)24-14-8-3-9-15-24/h1-19H

InChI-Schlüssel

GZNBSYPCRWTHGR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N(C(=NC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.